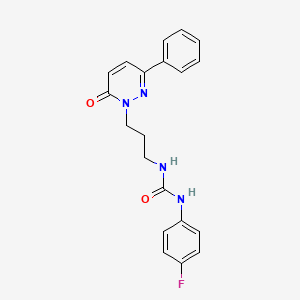

1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Description

1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a synthetic small molecule characterized by a pyridazinone core linked to a 4-fluorophenyl group via a propylurea bridge. Its molecular formula is C₁₉H₁₈FN₅O₂, with a molecular weight of 375.38 g/mol. The 4-fluorophenyl substituent may improve metabolic stability compared to non-fluorinated analogs, while the pyridazinone moiety is associated with diverse biological activities, including enzyme inhibition .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c21-16-7-9-17(10-8-16)23-20(27)22-13-4-14-25-19(26)12-11-18(24-25)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQUYBNIDGVMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Intermediate: The synthesis begins with the preparation of the 6-oxo-3-phenylpyridazin-1(6H)-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Alkylation: The intermediate is then subjected to alkylation with a suitable alkyl halide to introduce the propyl chain.

Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-fluoroaniline and an isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyridazinone oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways Involved: The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs and metabolites of therapeutic relevance:

Key Insights

Urea vs. Amide Functionality :

- The target compound’s urea group (-NHCONH- ) provides stronger hydrogen-bonding capacity compared to amide derivatives (e.g., ZINC00220177, K786-8110). This could enhance target binding affinity in enzyme inhibition contexts but may reduce membrane permeability due to increased polarity .

Substituent Effects: The 4-fluorophenyl group in the target compound likely improves metabolic stability over non-fluorinated phenyl analogs (e.g., ZINC00220177’s phenethyl group) by resisting oxidative degradation .

Metabolite Potency: SCH58235’s dramatic potency increase (400× vs. SCH48461) underscores the importance of metabolite profiling.

Molecular Weight and Solubility :

- The target compound (375.38 g/mol) is lighter than K786-8110 (382.50 g/mol), suggesting better compliance with Lipinski’s “Rule of Five” for drug-likeness. However, the urea group’s polarity could reduce oral bioavailability .

Biological Activity

1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 352.4 g/mol. The structure includes a fluorinated phenyl group and a pyridazine ring, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4O2 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1020975-00-1 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells, suggesting a mechanism of action that disrupts cell survival pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects, particularly through its interaction with the NLRP3 inflammasome. This inflammasome plays a crucial role in the inflammatory response, and modulation of its activity could provide therapeutic benefits in inflammatory diseases. Preliminary data indicate that this compound can reduce the activation of the NLRP3 inflammasome, leading to decreased production of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:

- Inhibition of Protein Targets : Binding affinity assays have suggested that the compound interacts with specific protein targets involved in cancer progression and inflammation.

- Cellular Pathway Modulation : The compound may modulate several signaling pathways, including those related to apoptosis and inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating potent anticancer activity.

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced swelling and inflammation compared to controls, supporting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the key steps in synthesizing 1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Formation of the pyridazinone core : Reacting phenyl-substituted precursors under controlled conditions (e.g., cyclization reactions with ketones or aldehydes).

Introduction of the urea linkage : Coupling the pyridazinone derivative with a fluorophenyl isocyanate or via carbodiimide-mediated reactions.

Purification : Techniques like recrystallization (using solvents like ethanol or acetonitrile) or column chromatography (silica gel, gradient elution) ensure high purity (>95%) .

Critical Note : Reaction temperatures (e.g., 80–100°C) and catalysts (e.g., palladium for cross-coupling) significantly influence yield .

Basic: How is the compound characterized for structural integrity and purity?

Methodological Answer:

- Spectroscopy :

- NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; pyridazinone carbonyl at ~170 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention times compared to standards .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 406.15) .

Advanced: What strategies optimize yield in multi-step synthesis?

Methodological Answer:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyridazinone formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) improve solubility of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions during urea linkage formation .

- In-line Monitoring : Use FTIR to track reaction progress (e.g., disappearance of isocyanate peaks at ~2270 cm⁻¹) .

Advanced: How can binding interactions with biological targets be analyzed?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict binding stability (e.g., hydrogen bonds between urea moiety and active-site residues) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for enzyme inhibition studies .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM) .

- Control Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to reduce variability .

- Dose-Response Replication : Test the compound in triplicate across a wider concentration range (e.g., 1 nM–100 µM) to identify outliers .

Basic: What in vitro assays are suitable for assessing enzyme inhibition?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK) to measure ATP consumption .

- Fluorescence-Based Assays : Monitor protease activity with fluorogenic substrates (e.g., cleavage of AMC-tagged peptides) .

- Colorimetric Methods : Detect phosphatase inhibition via pNPP (para-nitrophenyl phosphate) hydrolysis at 405 nm .

Advanced: How to design experiments studying environmental fate and ecotoxicity?

Methodological Answer:

- OECD Guidelines : Follow Test No. 307 for soil degradation studies (aerobic conditions, 20°C, 60% water-holding capacity) .

- LC-MS/MS Analysis : Quantify compound persistence in water matrices (detection limit: 0.1 ppb) .

- Ecotoxicology Models : Use Daphnia magna or Danio rerio (zebrafish) to assess acute toxicity (LC₅₀) and bioaccumulation .

Advanced: How to conduct structure-activity relationship (SAR) studies for substituent modification?

Methodological Answer:

- Analog Synthesis : Replace the fluorophenyl group with chloro-, methoxy-, or cyano-substituted phenyl rings to compare electronic effects .

- Biological Profiling : Test analogs against a panel of 50+ kinases to identify selectivity trends .

- Computational SAR : Use QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity (ClogP) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.